![molecular formula C29H50O3S2 B14279770 11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid CAS No. 125769-14-4](/img/structure/B14279770.png)
11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid is an organic compound that features a complex structure with both sulfinyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with 4-methylbenzenesulfinyl chloride, which undergoes a series of reactions to introduce the undecyl and sulfanyl groups. The reaction conditions often involve the use of solvents like toluene and catalysts such as benzoyl peroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group under specific conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include redox reactions and nucleophilic substitutions, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: An organic compound with a similar undecanoic acid backbone but with an amine group instead of sulfinyl and sulfanyl groups.
Undecanoic acid: A simpler compound with only a carboxylic acid group and no additional functional groups.
Uniqueness
11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid is unique due to the presence of both sulfinyl and sulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
125769-14-4 |
|---|---|
Molecular Formula |
C29H50O3S2 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
11-[11-(4-methylphenyl)sulfinylundecylsulfanyl]undecanoic acid |
InChI |
InChI=1S/C29H50O3S2/c1-27-20-22-28(23-21-27)34(32)26-18-14-10-6-2-4-8-12-16-24-33-25-17-13-9-5-3-7-11-15-19-29(30)31/h20-23H,2-19,24-26H2,1H3,(H,30,31) |
InChI Key |
JPRSKXSSDYCXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCCCCCCCCCCSCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
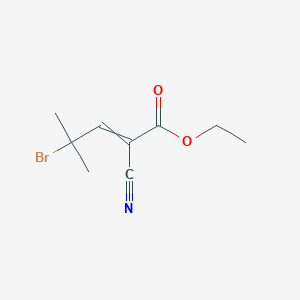
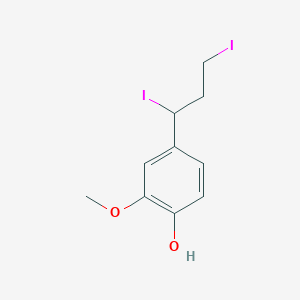

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)


![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
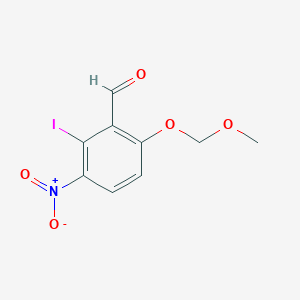
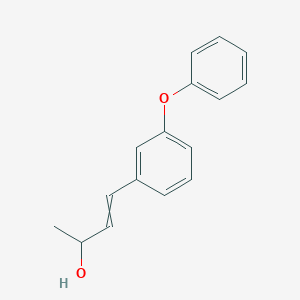

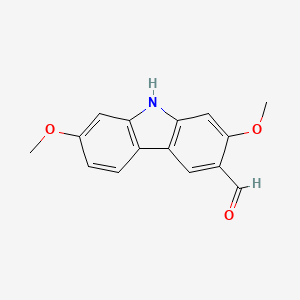
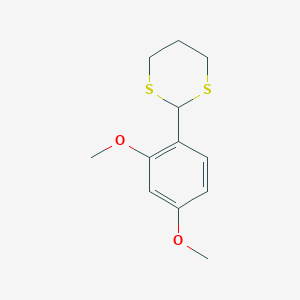
![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)
